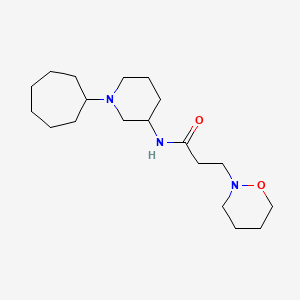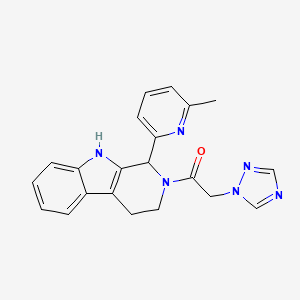![molecular formula C17H16Cl2N2O3S B6133070 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide CAS No. 6167-85-7](/img/structure/B6133070.png)
2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, commonly known as DPC 423, is a chemical compound that has gained attention in the scientific community due to its potential medical applications.
作用機序
DPC 423 is believed to exert its effects through inhibition of the enzyme protein kinase CK2, which plays a role in cell proliferation, survival, and differentiation. By inhibiting CK2, DPC 423 may be able to disrupt the signaling pathways that contribute to the growth and survival of cancer cells, as well as improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that DPC 423 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, DPC 423 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, possibly through its effects on CK2. DPC 423 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of DPC 423 is its specificity for CK2, which may make it a useful tool for studying the role of CK2 in various cellular processes. However, like any chemical compound, DPC 423 has limitations in terms of its solubility, stability, and potential toxicity. Additionally, further research is needed to fully understand the effects of DPC 423 on various cellular processes and to determine its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on DPC 423. One area of interest is the development of DPC 423 analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of DPC 423 on cancer cells, diabetes, and inflammation. Finally, studies are needed to determine the potential of DPC 423 as a therapeutic agent in animal models and eventually in human clinical trials.
合成法
DPC 423 can be synthesized through a multi-step process that involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2,4-dichlorobenzoyl chloride. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
科学的研究の応用
DPC 423 has been studied for its potential applications in treating various medical conditions, including cancer, diabetes, and inflammation. In cancer research, DPC 423 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. In diabetes research, DPC 423 has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. Additionally, DPC 423 has been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis.
特性
IUPAC Name |
2,4-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)25(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSHWGPCPSLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362368 |
Source


|
| Record name | ZINC01219340 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6167-85-7 |
Source


|
| Record name | ZINC01219340 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)


![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6133057.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B6133060.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133083.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B6133093.png)